What is the chemical structure of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
What is the chemical structure of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
A comprehensive overview for researchers, scientists, and drug development professionals.
This guide provides a detailed technical analysis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document synthesizes information from structurally related analogues and established principles of 1,2,4-oxadiazole chemistry to offer a robust predictive overview.
Chemical Structure and Identification
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a chiral molecule featuring a 1,2,4-oxadiazole ring substituted at the 5-position with an aminoethanol group. The 3-position of the oxadiazole ring is substituted with a methyl group.
Molecular Identifiers:
| Identifier | Value |
| Molecular Formula | C₅H₉N₃O₂ |
| Canonical SMILES | CC1=NOC(=N1)C(CO)N |
| InChI | InChI=1S/C5H9N3O2/c1-3-7-5(10-8-3)4(6)2-9/h4,9H,2,6H2,1H3 |
| InChIKey | ZATMTKQGRSACAZ-UHFFFAOYSA-N |
| CAS Number | 1039841-86-5 (for the free base) |
| Hydrochloride Salt CAS | 2193058-89-6 |
Proposed Synthesis Pathway
A logical synthetic approach would start from a protected 2-amino-3-hydroxypropanoic acid (serine) derivative, which would provide the necessary stereochemistry and functional groups.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Proposed Protocol:
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Protection of Serine: Commercially available N-Boc-L-serine would be the ideal starting material to ensure stereochemical control. The carboxylic acid would be activated, for example, with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Formation of the O-Acyl Amidoxime: The activated serine derivative would then be reacted with acetamidoxime. This reaction forms the key O-acyl amidoxime intermediate.
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Cyclization to the 1,2,4-Oxadiazole Ring: The O-acyl amidoxime intermediate would then undergo cyclization to form the 1,2,4-oxadiazole ring. This can be achieved by heating in a suitable solvent, often with the addition of a mild base.
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Deprotection: The final step would involve the removal of the N-Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the target compound, 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol.
Predicted Spectroscopic and Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[4][5][6][7]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5-4.8 | m | 1H | CH-N |
| ~3.8-4.0 | m | 2H | CH₂-OH |
| ~2.4 | s | 3H | CH₃ |
| ~2.0-2.5 | br s | 3H | NH₂, OH |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~175 | C=N (oxadiazole) |
| ~168 | C-O (oxadiazole) |
| ~65 | CH₂-OH |
| ~55 | CH-N |
| ~11 | CH₃ |
Predicted Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | O-H and N-H stretching (broad) |
| 2950-2850 | C-H stretching |
| ~1640 | C=N stretching (oxadiazole ring) |
| ~1580 | N-H bending |
| ~1450 | C-H bending |
| ~1050 | C-O stretching |
Mass Spectrometry:
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), the amino group (-NH₂), and cleavage of the oxadiazole ring.
Chemical Reactivity and Stability
The chemical reactivity of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is dictated by its primary functional groups: the primary amine, the primary alcohol, and the 1,2,4-oxadiazole ring.
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Amine Group: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, and imines, respectively.
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Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives.
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1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strong basic conditions or by certain nucleophiles.
Storage and Stability:
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As a solid, it is expected to be relatively stable. Solutions may be less stable and should be prepared fresh.
Potential Biological and Pharmacological Activities
While specific pharmacological data for this compound is not available, the 1,2,4-oxadiazole scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.[2][8] Derivatives of 1,2,4-oxadiazoles have been reported to exhibit a variety of activities, including:
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Antimicrobial and Antifungal Activity: Many 1,2,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[9]
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Anti-inflammatory Activity: Some compounds containing this heterocycle have demonstrated anti-inflammatory properties.[10]
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Anticancer Activity: The 1,2,4-oxadiazole nucleus is found in several compounds with cytotoxic activity against various cancer cell lines.
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Neurological Activity: Certain 1,2,4-oxadiazole derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and muscle-relaxant properties.[11]
Given the presence of the amino alcohol functionality, this compound may also interact with biological targets that recognize such motifs. Further research is necessary to elucidate the specific biological profile of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol.
Safety and Handling
For the hydrochloride salt of this compound (CAS 2193058-89-6), the following hazard classifications have been noted:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
Conclusion
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol represents an interesting chemical scaffold with potential for further investigation in drug discovery and development. While specific experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its predicted properties and potential based on established chemical principles and data from analogous structures. Further empirical studies are warranted to fully characterize its synthesis, reactivity, and biological activity.
References
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Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. (2026, January 5). Retrieved from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. (2022). [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964). U.S.
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2015, 1-7. (2015). [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959). U.S.
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Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 222(2), 229-230. (2014). [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. (2023). [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. (2015). [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 5875-5885. (2020). [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 2025(28), 1-18. (2025). [Link]
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A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. (2010). [Link]
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4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1483. (2022). [Link]
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 1-11. (2020). [Link]
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Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 103-107. (2022). [Link]
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Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. (2026). [Link]
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